molecular formula C11H21N5O B13623992 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)propan-2-amine

2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)propan-2-amine

Cat. No.: B13623992
M. Wt: 239.32 g/mol
InChI Key: MENCBILSCJBAIA-UHFFFAOYSA-N
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Description

2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine is a complex organic compound that features a morpholine ring, a triazole ring, and an amine group

Preparation Methods

The synthesis of 2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a click reaction between an alkyne and an azide. The morpholine ring is then introduced via nucleophilic substitution reactions.

Chemical Reactions Analysis

2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-amine can be compared with other similar compounds such as:

    Morpholine derivatives: These compounds share the morpholine ring and exhibit similar chemical reactivity and biological activities.

    Triazole derivatives: Compounds with a triazole ring are known for their stability and diverse biological activities.

Properties

Molecular Formula

C11H21N5O

Molecular Weight

239.32 g/mol

IUPAC Name

2-[1-(2-morpholin-4-ylethyl)triazol-4-yl]propan-2-amine

InChI

InChI=1S/C11H21N5O/c1-11(2,12)10-9-16(14-13-10)4-3-15-5-7-17-8-6-15/h9H,3-8,12H2,1-2H3

InChI Key

MENCBILSCJBAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=N1)CCN2CCOCC2)N

Origin of Product

United States

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